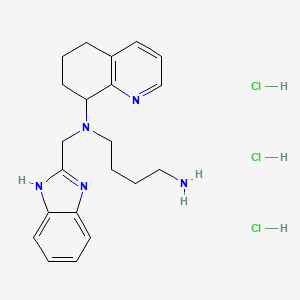
AMD-070 hydrochloride(Mavorixafor)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mavorixafor trihydrochloride is an orally bioavailable, small-molecule antagonist of the CXC chemokine receptor 4 (CXCR4). It is primarily developed for the treatment of Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) syndrome, a rare immunodeficiency disorder. Additionally, it has shown potential in treating various cancers, including melanoma and other solid and liquid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mavorixafor trihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Quinoline ring synthesis: The quinoline ring is synthesized via a Skraup reaction, involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Coupling reactions: The benzimidazole and quinoline intermediates are coupled using a suitable linker, such as a diamine, under basic conditions.
Final modifications: The final product is obtained by introducing the trihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Mavorixafor trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction scalability: Ensuring that each step can be scaled up without significant loss of yield or purity.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve high purity.
Quality control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Mavorixafor trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Mavorixafor trihydrochloride with altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Applications De Recherche Scientifique
Mavorixafor trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study CXCR4 receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and tumor microenvironment modulation.
Medicine: Developed for treating WHIM syndrome, melanoma, and other cancers. It has shown promise in enhancing the efficacy of checkpoint inhibitors in cancer therapy.
Mécanisme D'action
Mavorixafor trihydrochloride exerts its effects by selectively antagonizing the CXCR4 receptor. This inhibition prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1), thereby disrupting CXCR4-mediated signaling pathways. The key molecular targets and pathways involved include:
CXCR4 receptor: Blocking this receptor inhibits downstream signaling cascades.
Immune cell trafficking: Modulates the movement of immune cells, enhancing their infiltration into tumors.
Tumor microenvironment: Alters the inflammatory status, promoting anti-tumor immune responses
Comparaison Avec Des Composés Similaires
Mavorixafor trihydrochloride is unique in its selectivity and oral bioavailability. Similar compounds include:
Balixafortide: Another CXCR4 antagonist, primarily studied in combination with chemotherapy for cancer treatment.
Plerixafor: A CXCR4 antagonist used to mobilize hematopoietic stem cells for transplantation.
AMD3100: A bicyclam molecule that inhibits CXCR4, used in stem cell mobilization
Mavorixafor trihydrochloride stands out due to its potential in treating a broader range of diseases and its favorable safety profile .
Propriétés
Formule moléculaire |
C21H30Cl3N5 |
|---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H |
Clé InChI |
FTHQTOSCZZCGHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)
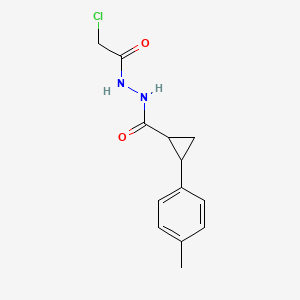
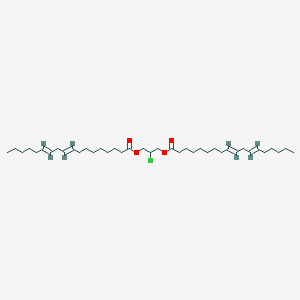
![3-{[(Tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid](/img/structure/B12309501.png)
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
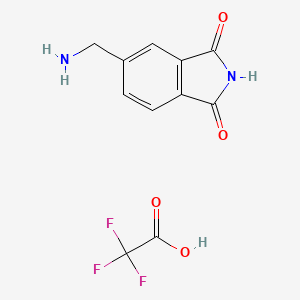
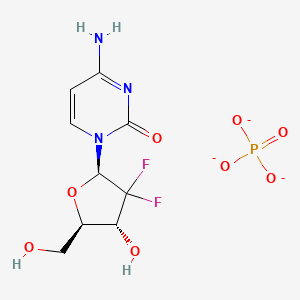
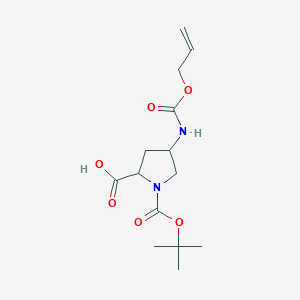

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,8-amino-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, monohydrochloride, (3S)-](/img/structure/B12309521.png)
![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
